Ethyl 5-(2-furanoyl)-2-furoate
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Overview
Description
Ethyl 5-(2-furanoyl)-2-furoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of two furan rings, which are five-membered aromatic rings containing one oxygen atom each
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-furanoyl)-2-furoate typically involves the esterification of 5-(2-furanoyl)-2-furoic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-furanoyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted furan compounds.
Scientific Research Applications
Ethyl 5-(2-furanoyl)-2-furoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex furan derivatives.
Biology: The compound can be used in the study of furan-based biomolecules and their interactions.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-furanoyl)-2-furoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan rings can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Ethyl furoate: Another ester of furan with different substitution patterns.
5-Hydroxy-2-furanone: A furan derivative with a hydroxyl group, showing different chemical properties.
Uniqueness
Ethyl 5-(2-furanoyl)-2-furoate is unique due to the presence of two furan rings, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAWONVKQVYXGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641794 |
Source
|
Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-54-6 |
Source
|
Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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